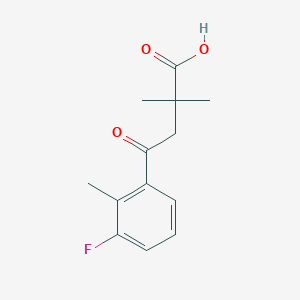

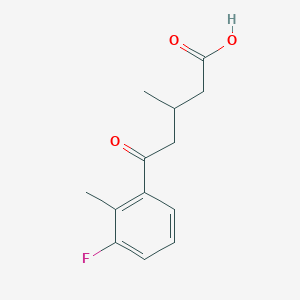

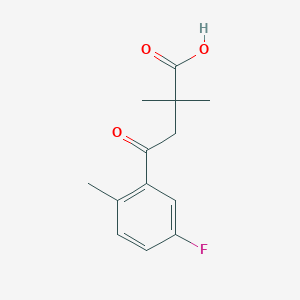

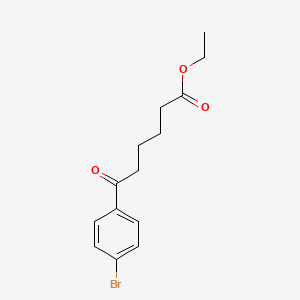

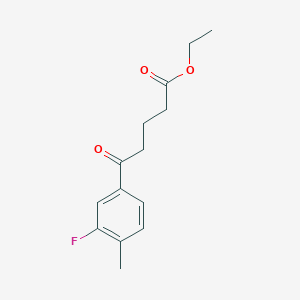

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, also known as 5-Fluoro-4-methyl-2-oxo-pentanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in the fields of medicine and chemical research. It is a versatile compound that has been used to study the properties of organic compounds, to synthesize new compounds, and to develop pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds : Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate and similar compounds are often used in the synthesis of fluorinated compounds. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, was synthesized using a method that involves masking and regeneration of double bonds through various chemical reactions (Kiely, 1991).

Chemical Transformations and Isomerisation : These compounds also play a role in chemical transformations and isomerization. For example, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar in structure to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have been transformed into target compounds through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Biological and Medicinal Research

Antibacterial Activity : A series of compounds including 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which are structurally related to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have shown promising in vitro and in vivo antibacterial activity, indicating the potential medical applications of such fluorinated compounds (Hagen, Domagala, Heifetz, & Johnson, 1991).

Neurological Research : In neurological research, derivatives of fluorinated compounds like Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate have been used as molecular imaging probes. For example, a compound was used to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Crystal Structure and Molecular Analysis

- Crystallography and Molecular Structure : The crystal structures and molecular interactions of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been studied to understand the hydrogen bond formations in the crystal packing (Yeong, Chia, Quah, & Tan, 2018).

Eigenschaften

IUPAC Name |

ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNNBSPGUQXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645592 |

Source

|

| Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate | |

CAS RN |

898752-58-4 |

Source

|

| Record name | Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

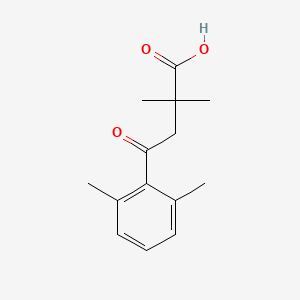

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)